2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol
Description
Properties
IUPAC Name |
2-[3-(4-phenylphenyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-13-12-19-11-10-17(18-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-11,20H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRFOQRDVIGBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol typically involves the formation of the biphenyl and pyrazole units followed by their coupling and subsequent functionalization. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is known for its mild conditions and high efficiency . This reaction uses a palladium catalyst to couple a boronic acid derivative of biphenyl with a halogenated pyrazole compound. The resulting intermediate can then be further reacted with an appropriate reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The biphenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions, while electrophilic substitution can be facilitated by Lewis acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the biphenyl or pyrazole rings.
Scientific Research Applications
2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and pyrazole moieties can engage in π-π stacking interactions and hydrogen bonding, respectively, which can modulate the activity of the target molecules. These interactions can lead to changes in the biochemical pathways and physiological responses .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent variations, molecular properties, and reported biological activities.
Substituent Variations and Molecular Properties
Key Observations:
- Biphenyl vs.
- Ethanol vs. Methanol: Ethanol’s longer chain may improve solubility in polar solvents compared to methanol derivatives .
Biological Activity
2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol, identified by CAS number 956782-47-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, as well as relevant case studies and research findings.
The molecular formula of this compound is C17H16N2O, with a molecular weight of 264.32 g/mol. The structure consists of a biphenyl moiety linked to a pyrazole ring and an ethanol group, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a related compound showed broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 2.50 | E. coli |
| Compound B | 10.00 | S. aureus |
| Compound C | 20.00 | P. aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been highlighted in several studies. For example, certain compounds showed high levels of human red blood cell (HRBC) membrane stabilization, indicating significant anti-inflammatory effects with percentages ranging from 86.70% to 99.25% . This suggests that the compound may inhibit inflammatory mediators effectively.
Antioxidant Activity
Compounds similar to this compound have also been evaluated for their antioxidant capabilities. One study reported DPPH scavenging percentages between 84.16% and 90.52%, demonstrating strong antioxidant activity . This property is crucial for protecting cells from oxidative stress-related damage.
Study on DNA Gyrase Inhibition
A notable study investigated the inhibitory effects of related pyrazole compounds on DNA gyrase B, an essential enzyme for bacterial DNA replication. The compound exhibited an IC50 value of 9.80 µM, comparable to ciprofloxacin, highlighting its potential as a new antimicrobial agent targeting bacterial DNA synthesis .
Synthesis and Evaluation
Research involving the synthesis of various pyrazole derivatives has shown that modifications in their structure can significantly influence their biological activities. For instance, the introduction of different substituents on the pyrazole ring led to variations in antimicrobial potency and selectivity against specific pathogens .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate under reflux in glacial acetic acid, followed by purification via recrystallization (ethanol is a common solvent) . Optimization includes adjusting molar ratios (e.g., equimolar hydrazine) and reaction time (4–6 hours). For biphenyl integration, Suzuki-Miyaura coupling may precede pyrazole ring formation . Characterization via H/C NMR and FTIR is critical to confirm regioselectivity and purity.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, particularly the orientation of the biphenyl and pyrazole moieties, as demonstrated for analogous pyrazoline derivatives . Spectroscopic techniques (e.g., UV-Vis for electronic transitions, NMR for proton environments) and computational methods (DFT for HOMO-LUMO analysis) are complementary . Polar solvents like dioxane may influence crystallinity .
Q. What are standard protocols for preliminary biological activity screening?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinase assays) using recombinant proteins (e.g., B-Raf) and cell-based viability assays (e.g., A375 melanoma or Colo205 colon cancer lines) . Dose-response curves (0.1–100 µM) and IC calculations are essential. Include positive controls (e.g., GDC-0879 for B-Raf inhibition) and validate with phospho-MEK1/ERK Western blotting .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., halogenation at biphenyl rings, pyrazole N-alkylation) and compare bioactivity. For example, fluorophenyl or thiophene substitutions alter electron density and steric effects, impacting receptor binding . Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like B-Raf . Correlate logP values (HPLC-derived) with cellular permeability .
Q. What mechanistic insights can be gained from studying its enzyme inhibition kinetics?
- Methodological Answer : Perform time-dependent inhibition assays (pre-incubation with target enzymes) to distinguish competitive vs. allosteric mechanisms. For B-Raf, measure ATPase activity using malachite green assays and analyze via Lineweaver-Burk plots . Advanced models (e.g., Hill coefficients >8 in A375 tumors) suggest cooperative binding . Pair with SPR (surface plasmon resonance) to determine binding kinetics (/).
Q. How do crystallographic data and computational modeling resolve discrepancies in proposed tautomeric forms?
- Methodological Answer : Compare experimental X-ray data (bond lengths, dihedral angles) with DFT-optimized tautomers. For example, pyrazole N-H orientation in the crystal lattice vs. solvent-mediated tautomerization . Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π stacking in biphenyl systems) . Discrepancies may arise from solvent polarity during crystallization .
Q. How should researchers address contradictory data in biological activity across different cell lines?
- Methodological Answer : Cross-validate using isogenic cell lines (e.g., wild-type vs. mutant B-Raf) and orthogonal assays (e.g., CRISPR knockouts). In Colo205 vs. A375 models, tumor stasis required 3.27 µM vs. 4.48 µM plasma concentrations, suggesting lineage-specific uptake . Use LC-MS to quantify intracellular drug levels and rule out efflux pump interference.
Q. What pharmacokinetic-pharmacodynamic (PK-PD) models are suitable for in vivo studies?
- Methodological Answer : Employ indirect response models to link plasma concentrations (e.g., 3.06 µM IC for pMEK1 inhibition) to tumor growth inhibition. For A375 xenografts, >60% pMEK1 suppression is required for stasis . Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability and optimize dosing regimens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
